molecular formula C27H44O7 B149823 (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one CAS No. 19682-38-3

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

Cat. No. B149823
CAS RN: 19682-38-3
M. Wt: 480.6 g/mol
InChI Key: JQNVCUBPURTQPQ-GYVHUXHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inokosterone is a 2beta-hydroxy steroid, a 3beta-hydroxy steroid, a 14alpha-hydroxy steroid, a 20-hydroxy steroid, a 26-hydroxy steroid, a 6-oxo steroid, a 22-hydroxy steroid and a phytoecdysteroid.

Scientific Research Applications

Antioxidative Stress and Mitophagy Induction

Inokosterone from Gentiana rigescens Franch has been found to extend the longevity of yeast and mammalian cells via antioxidative stress and mitophagy induction . The compound enhances the survival ability of these cells. Under oxidative stress conditions, the cell survival rate, antioxidant enzyme activity, and gene expression were observed to increase in the inokosterone-treated groups . Additionally, the reactive oxygen species (ROS) and lipid peroxidation of yeast were significantly decreased .

Autophagy Enhancement

Inokosterone treatment has been observed to increase macroautophagy and mitophagy in yeast . The cleavage-free GFP from GFP-ATG8 in the cytoplasm and the ubiquitin of the mitochondria at the protein level were markedly enhanced after incubation with inokosterone .

3. Reduction of ROS and MDA in Mammalian Cells In mammalian cells, the ROS and malondialdehyde (MDA) were significantly decreased after inokosterone treatment . The autophagosomes in these cells were also obviously increased .

4. Potential Drug Target for Rheumatoid Arthritis Inokosterone has been identified as a potential drug target of Estrogen Receptor 1 in Rheumatoid Arthritis patients . The compound is an active ingredient of Cyathula Officinalis, a traditional Chinese medicine used for treating rheumatoid arthritis . In molecular binding analysis, ESR1, the transcription factor that binds inokosterone, is the target protein of Cyathula Officinalis .

properties

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15-,16+,18+,20-,21+,22+,23-,24-,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNVCUBPURTQPQ-GYVHUXHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164756
Record name Inokosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Inokosterone

CAS RN

15130-85-5
Record name Inokosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015130855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inokosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Reactant of Route 2
Reactant of Route 2
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Reactant of Route 3
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Reactant of Route 4
Reactant of Route 4
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Reactant of Route 5
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Reactant of Route 6
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

Q & A

Q1: What are the key analytical methods used to identify and quantify 25R-Inokosterone?

A: Researchers utilize sophisticated techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry to identify and quantify 25R-Inokosterone in plant extracts and pharmaceutical formulations. [, , ]. This method provides the accuracy and sensitivity required for analyzing complex mixtures containing this compound.

Q2: How do researchers differentiate between 25R-Inokosterone and its isomer, 25S-Inokosterone?

A: Distinguishing between 25R-Inokosterone and 25S-Inokosterone, which are stereoisomers, poses a significant analytical challenge. Researchers have successfully employed High-Speed Countercurrent Chromatography (HSCCC) in conjunction with silver nitrate coordination to separate these isomers []. This method leverages the distinct interactions of each isomer with silver ions, enabling their effective separation and purification.

Q3: What is the significance of the C-25 epimerization in Inokosterone?

A: The presence of both 25R and 25S isomers in Achyranthes bidentata highlights the significance of C-25 epimerization in inokosterone []. Understanding the biological activity and potential applications of each isomer requires their separate isolation and characterization, which can be achieved through techniques like HSCCC.

Q4: What are the potential applications of 25R-Inokosterone based on current research findings?

A: Research suggests that 25R-Inokosterone, alongside other phytoecdysteroids from Achyranthes japonica, exhibits promising anti-atopy activity []. Notably, these compounds demonstrate potent inhibition of TNF-α expression in cellular models, suggesting their potential in managing inflammatory skin conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.